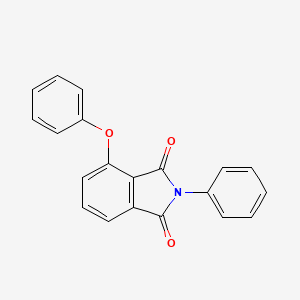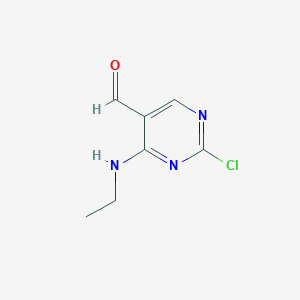![molecular formula C17H14BrNO2 B12902900 N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide CAS No. 920537-54-8](/img/structure/B12902900.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is a compound that features a benzofuran ring, which is a fused heterocyclic structure containing both benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or aldehydes with appropriate reagents.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the formation of the amide bond by reacting the brominated benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the benzofuran ring .
Aplicaciones Científicas De Investigación
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound, which lacks the bromine and amide groups.
2-Bromobenzamide: A simpler compound with only the bromine and amide groups.
N-(2-(Benzofuran-3-yl)ethyl)benzamide: Similar structure but without the bromine atom.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is unique due to the combination of the benzofuran ring, bromine atom, and amide group. This combination imparts specific chemical and biological properties that are not observed in the simpler related compounds .
Propiedades
Número CAS |
920537-54-8 |
|---|---|
Fórmula molecular |
C17H14BrNO2 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C17H14BrNO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
Clave InChI |
UHWWETHQSGJMBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
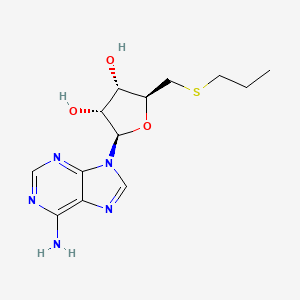


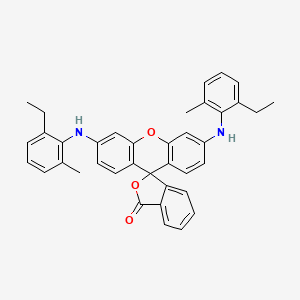
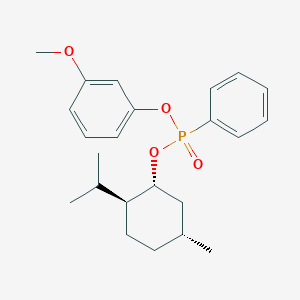
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
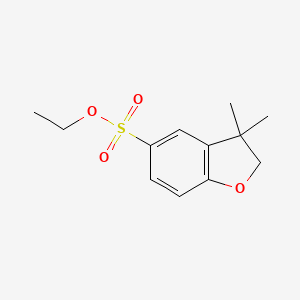
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
